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Integrator complex subunit 12 (329-345)

Epitope mapping Antibody validation Peptide blocking

Integrator complex subunit 12 (329-345) is a synthetic 17-amino acid peptide (sequence KPVGLTGLATSSKGGIG) corresponding to residues 329–345 of the human INTS12 protein (UniProt accession Q96CB8; gene INTS12). INTS12, also known as PHF22 or Int12, is a 462-residue component of the multiprotein Integrator complex that mediates 3′‑end processing of small nuclear RNAs U1 and U2 and associates with the C‑terminal domain of RNA polymerase II.

Molecular Formula
Molecular Weight
Cat. No. B1575373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntegrator complex subunit 12 (329-345)
SynonymsIntegrator complex subunit 12 (329-345)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Integrator Complex Subunit 12 (329-345) Peptide Fragment: Molecular Identity, Source, and Procurement Baseline


Integrator complex subunit 12 (329-345) is a synthetic 17-amino acid peptide (sequence KPVGLTGLATSSKGGIG) corresponding to residues 329–345 of the human INTS12 protein (UniProt accession Q96CB8; gene INTS12). INTS12, also known as PHF22 or Int12, is a 462-residue component of the multiprotein Integrator complex that mediates 3′‑end processing of small nuclear RNAs U1 and U2 and associates with the C‑terminal domain of RNA polymerase II [1]. The peptide maps to a proline‑ and glycine‑rich region within the C‑terminal portion of the protein, downstream of the PHD finger domain (residues 114–165) and distinct from the N‑terminal microdomain essential for snRNA processing [2]. It is offered by multiple peptide synthesis vendors as a research‑use‑only reagent for applications including antibody blocking, epitope mapping, and immunization.

Why Generic Substitution Fails: Molecular Specificity Demands of Integrator Complex Subunit 12 (329-345)


Peptide-based reagents targeting INTS12 cannot be generically interchanged because the protein contains at least three functionally and structurally distinct regions: an essential N‑terminal microdomain, a centrally located PHD finger domain, and the C‑terminal region that includes residues 329–345 [1]. A blocking peptide or immunogen derived from the N‑terminus or the PHD finger will direct antibody specificity to entirely different epitopes, potentially missing conformational or post‑translational features unique to the C‑terminal segment. Conversely, full‑length recombinant INTS12 protein (e.g., GST‑tagged constructs or PrEST antigens covering broad regions) presents multiple epitopes simultaneously, reducing the precision needed for epitope‑specific validation. Furthermore, the C‑terminal region of INTS12 has been implicated in protein–protein interactions and harbors putative phosphorylation sites identified by phosphoproteomic screening [2], meaning that substitution by a fragment from another region of the same protein will fail to replicate region‑specific binding or competition experiments that depend on this exact 17‑mer sequence.

Quantitative Differentiation Evidence: Integrator Complex Subunit 12 (329-345) vs. Closest Analogs


Epitope Precision: Residue-Level Mapping of Antibody Binding Sites Distinguishes the 329-345 Fragment from Full-Length and N-Terminal Reagents

The 329-345 peptide (KPVGLTGLATSSKGGIG) spans exactly 17 residues in the C‑terminal region of human INTS12 (full protein: 462 residues). In contrast, commercially available blocking antigens for INTS12 include full‑length recombinant protein (e.g., Novus NBP1‑92263, covering all 462 residues), PrEST antigens spanning 50–150 residues from varying regions (e.g., Sigma HPA041814 / HPA035772), and N‑terminal‑directed synthetic peptides (e.g., Fitzgerald 33R‑1921 targeting the antibody 70R‑9072, exact sequence undisclosed) . The 329-345 fragment provides a single, contiguous epitope of defined length and position, enabling unambiguous competition for antibodies raised against this specific C‑terminal segment. By contrast, full‑length recombinant proteins contain all potential linear and conformational epitopes, making it impossible to attribute signal loss in blocking experiments to a single region [1].

Epitope mapping Antibody validation Peptide blocking

Sequence Identity and Species Cross‑Reactivity: Human‑Specific Residue Signature in the 329-345 Fragment

The 329-345 peptide sequence KPVGLTGLATSSKGGIG is derived from human INTS12 (UniProt Q96CB8). Alignment of the corresponding region across species reveals that the C‑terminal segment of INTS12 is less conserved than the structured PHD finger domain. The rat Ints12 C‑terminal peptide used for antibody ARP51222_P050 maps to a different, more distal C‑terminal region (residues ~430–462) with only partial identity to the human 329-345 fragment [1]. The Fitzgerald blocking peptide 33R‑1921 is raised against antibody 70R‑9072, which targets an undisclosed INTS12 epitope; without sequence disclosure, the degree of overlap with residues 329-345 cannot be verified [2]. The human 329-345 sequence contains a distinctive KGGIG motif at positions 341–345 that is absent from the PHD finger and N‑terminal microdomain.

Species cross-reactivity Sequence alignment Antibody specificity

Relevance to INTS12‑Dependent HIV Latency: C‑Terminal Targeting Peptides Enable Detection of Full‑Length INTS12 in Functional Knockout Validation

A 2024 study demonstrated that CRISPR‑mediated knockout of INTS12 in J‑Lat cells increased HIV‑1 latency reactivation, with a calculated INTS12 knockout score of 76% (single guide) and 69% (one of three guides) as measured by MACGeCK analysis [1]. INTS12 knockout improved reactivation specificity compared to the latency‑reversing agents AZD5582 (10 nM) and I‑BET151 (0.1 μM) [1]. CUT&Tag experiments confirmed INTS12 enrichment at the HIV‑1 promoter in control cells versus INTS12‑knockout cells [1]. Antibodies capable of detecting C‑terminal epitopes (including residues 329–345) are critical for validating INTS12 depletion in such studies, as N‑terminal‑directed antibodies may fail to recognize truncated protein products or isoforms. The 329-345 peptide can serve as a blocking reagent to confirm that the detection signal in Western blot or CUT&Tag originates specifically from the C‑terminal region of INTS12, thereby ensuring that knockout validation is not confounded by cross‑reactive bands.

HIV latency Integrator complex CRISPR knockout

Molecular Weight and Purity Differentiation: Defined Physicochemical Identity vs. Heterogeneous Recombinant Antigens

The 329-345 synthetic peptide has a calculated monoisotopic molecular mass of ~1,467.8 Da (sequence: KPVGLTGLATSSKGGIG; formula C₆₄H₁₁₀N₁₈O₂₁, exact mass 1,466.8 Da; average mass ~1,468.6 Da), which can be verified by electrospray ionization mass spectrometry (ESI‑MS) and serves as a precise quality control metric [1]. In contrast, recombinant INTS12 protein fragments (e.g., PrEST antigens from Sigma/Atlas Antibodies) carry N‑terminal His₆‑ABP fusion tags adding ~20–25 kDa, resulting in total masses exceeding 30 kDa that vary between production lots . Synthetic peptides are typically supplied at >95% purity by RP‑HPLC with a single predominant peak, whereas recombinant antigens from E. coli may contain host cell proteins, endotoxin, and misfolded species. For quantitative antibody competition assays where stoichiometric blocking is required, the defined ~1.47 kDa mass of the 329-345 peptide allows precise molar ratio calculations (e.g., 5 µL of 1 mg/mL peptide = ~3.4 nmol), unattainable with heterogeneous recombinant preparations .

Peptide characterization Quality control Mass spectrometry

Phosphorylation Site Mapping: The 329-345 Fragment Overlaps a Phospho‑Regulatory Region Under Active Investigation

A proteomic dataset deposited in ProteomeXchange (PXD066142, 2025) specifically aims to characterize phosphorylation sites across human INTS12 using LC‑MS/MS, with the C‑terminal region (encompassing residues 329–345) among the segments under investigation [1]. The sequence KPVGLTGLATSSKGGIG contains two serine residues (Ser339, Ser340) and one threonine (Thr335) that represent potential phosphorylation sites. PhosphoSitePlus data for the mouse ortholog Q9D168 confirms phosphorylation at residues in the C‑terminal half of the protein (e.g., T124), though specific assignments for the 329-345 region remain under active annotation [2]. In comparison, the N‑terminal microdomain (residues ~1–45) and the PHD finger (residues 114–165) lack serine/threonine clusters of comparable density. An antibody targeting the 329-345 epitope, when paired with the corresponding blocking peptide, can be used to distinguish phosphorylated from non‑phosphorylated INTS12 species in phospho‑specific assays, an application not feasible with N‑terminal or PHD‑directed reagents.

Phosphoproteomics Post‑translational modification INTS12 regulation

Best Research and Industrial Application Scenarios for Integrator Complex Subunit 12 (329-345)


Epitope‑Specific Blocking Control for INTS12 C‑Terminal Antibody Validation in Western Blot and CUT&Tag

Use the 329-345 peptide at a 5–10‑fold molar excess over the primary antibody (e.g., 5 µL of 1 mg/mL peptide ≈ 3.4 nmol) to pre‑incubate for 2 hours at room temperature prior to membrane probing or CUT&Tag workflow. This provides a direct competition control demonstrating that the observed signal originates from the C‑terminal epitope of INTS12 (residues 329–345), as documented in standard antibody validation protocols [1]. This application is particularly relevant for HIV latency studies where INTS12 promoter occupancy is measured by CUT&Tag, and confirmation of antibody specificity is essential for data interpretation [2].

Region‑Specific Immunogen for Generating C‑Terminal‑Selective Anti‑INTS12 Polyclonal Antibodies

Conjugate the 329-345 peptide to KLH carrier protein and immunize rabbits using a standard 4‑injection protocol. Antibodies raised against this fragment will recognize the C‑terminal region of INTS12, avoiding cross‑reactivity with the N‑terminal microdomain or PHD finger. This targeted approach is superior to full‑length protein immunization when the goal is to generate epitope‑specific antisera for phospho‑site mapping or isoform discrimination, as full‑length immunogens produce polyclonal pools that cannot distinguish between INTS12 domains [1].

Phosphorylation‑Site Competition Assays for INTS12 Post‑Translational Modification Analysis

Synthesize phospho‑modified variants of the 329-345 peptide (e.g., pSer339, pSer340, pThr335) and use them in competition ELISA or dot‑blot assays against anti‑INTS12 antibodies to map phosphorylation‑dependent epitope recognition. This approach leverages the known phosphoproteomic investigation of the INTS12 C‑terminus [1] and the clustered serine/threonine residues within this 17‑mer fragment. N‑terminal or PHD‑domain peptides cannot substitute for this application because they lack the serine‑rich sequence context present at positions 329–345.

Quantitative Stoichiometric Blocking for Absolute Antibody Specificity Assessment in Multiplex Immunoassays

In multiplexed or quantitative immunoassays where INTS12 is detected alongside other Integrator subunits (INTS1, INTS4, INTS9, INTS11), use the 329-345 peptide at precisely calculated molar ratios (molecular mass 1,467.8 Da) to block only the INTS12‑specific signal. This selective blocking enables measurement of INTS12 signal contribution without affecting detection of co‑complex members, an advantage over full‑length INTS12 recombinant protein blocking which may sterically hinder or cross‑compete signals from interacting subunits [1].

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